(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine
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Overview
Description
(E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups. This compound is notable for its unique chemical structure, which includes both fluorine and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’‘-nitroguanidine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a difluoroethylating agent under controlled conditions to introduce the difluoroethyl group. This intermediate is then reacted with N-methyl-N’'-nitroguanidine to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistency and safety. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Studies have shown that it can inhibit certain enzymes, making it a candidate for drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is beneficial .
Industry
In the industrial sector, (E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine is used in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of (E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine substitutions on the pyridine ring but lacks the difluoroethyl and nitroguanidine groups.
Fluazifop-butyl: Another compound containing the trifluoromethyl-pyridine moiety, used primarily as an herbicide.
Uniqueness
(E)-N’-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N’'-nitroguanidine is unique due to its combination of difluoroethyl and nitroguanidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H9ClF5N5O2 |
---|---|
Molecular Weight |
361.65 g/mol |
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-3-methyl-2-nitroguanidine |
InChI |
InChI=1S/C10H9ClF5N5O2/c1-17-8(20-21(22)23)19-4-9(12,13)7-6(11)2-5(3-18-7)10(14,15)16/h2-3H,4H2,1H3,(H2,17,19,20) |
InChI Key |
HSOHJFHJAMEGLO-UHFFFAOYSA-N |
Isomeric SMILES |
CN/C(=N\[N+](=O)[O-])/NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F |
Origin of Product |
United States |
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